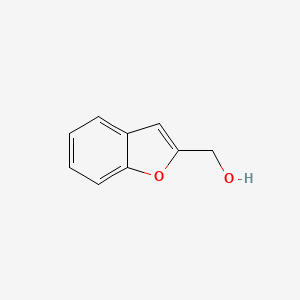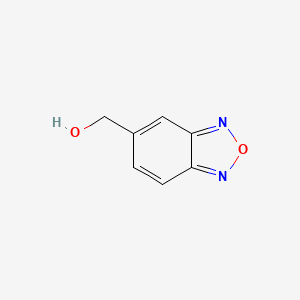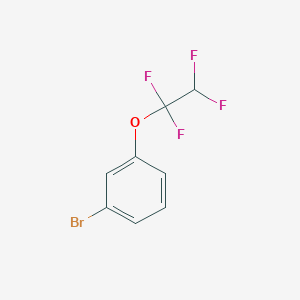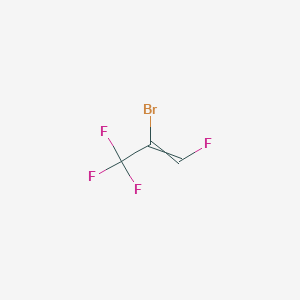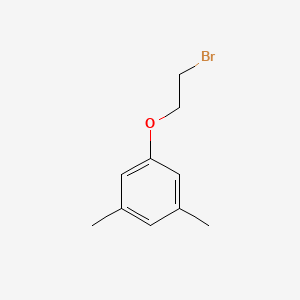
Tetrabutylammoniumtrifluormethansulfonat
Übersicht
Beschreibung
Tetrabutylammoniumtrifluoromethansulfonat, auch bekannt als Tetrabutylammoniumtriflat, ist eine chemische Verbindung mit der Summenformel (CH3CH2CH2CH2)4N(CF3SO3). Es handelt sich um einen weißen kristallinen Feststoff, der in organischen Lösungsmitteln sehr gut löslich ist. Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften in verschiedenen chemischen Reaktionen und industriellen Anwendungen weit verbreitet eingesetzt .
Wissenschaftliche Forschungsanwendungen
Tetrabutylammoniumtrifluoromethansulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Katalysator in verschiedenen organischen Synthesen verwendet.
Biologie: Es wird im Studium von Enzymmechanismen und Proteininteraktionen eingesetzt.
Medizin: Es wird bei der Entwicklung pharmazeutischer Verbindungen und Medikamentenabgabesystemen verwendet.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tetrabutylammoniumtrifluoromethansulfonat beinhaltet seine Fähigkeit, als Phasentransferkatalysator zu wirken. Es erleichtert den Transfer von Reaktanten zwischen verschiedenen Phasen, wodurch die Reaktionsgeschwindigkeit erhöht wird. Die Verbindung interagiert mit molekularen Zielstrukturen wie Enzymen und Proteinen und beeinflusst deren Aktivität und Funktion .
Safety and Hazards
Tetrabutylammonium trifluoromethanesulfonate should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Wirkmechanismus
The mechanism of action of tetrabutylammonium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function .
Biochemische Analyse
Biochemical Properties
Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.
Cellular Effects
Tetrabutylammonium trifluoromethanesulfonate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.
Molecular Mechanism
The molecular mechanism of tetrabutylammonium trifluoromethanesulfonate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.
Dosage Effects in Animal Models
The effects of tetrabutylammonium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.
Metabolic Pathways
Tetrabutylammonium trifluoromethanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.
Transport and Distribution
The transport and distribution of tetrabutylammonium trifluoromethanesulfonate within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.
Subcellular Localization
Tetrabutylammonium trifluoromethanesulfonate’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tetrabutylammoniumtrifluoromethansulfonat kann durch die Reaktion von Tetrabutylammoniumhydroxid mit Trifluoromethansulfonsäure synthetisiert werden. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Acetonitril oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Tetrabutylammoniumtrifluoromethansulfonat ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann verpackt und für verschiedene Anwendungen vertrieben .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetrabutylammoniumtrifluoromethansulfonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Kondensationsreaktionen: Es wirkt als Katalysator bei der Kondensation von Alkoholen und Carbonsäuren.
Substitutionsreaktionen: Es wird in Substitutionsreaktionen von aromatischen Verbindungen mit Sulfonylchloriden verwendet.
Crackingreaktionen: Es erleichtert das Cracken von Alkanen.
Alkylierungsreaktionen: Es ist an der Alkylierung von Alkenen beteiligt.
Isomerisierungsreaktionen: Es katalysiert die Isomerisierung von Alkanen.
Transalkylierungsreaktionen: Es wird bei der Transalkylierung von Aromaten verwendet.
Transbromierungsreaktionen: Es nimmt an Transbromierungen und anderen Friedel-Crafts-Reaktionen teil.
Häufige Reagenzien und Bedingungen
Die bei diesen Reaktionen verwendeten Reagenzien umfassen Alkohole, Carbonsäuren, Sulfonylchloride, Alkane, Alkene und aromatische Verbindungen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ester, substituierte aromatische Verbindungen, gecrackte Alkane, alkylierte Alkene, isomerisierte Alkane, transalkylierte Aromaten und bromierte Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tetrabutylammoniumtetrafluoroborat
- Tetrabutylammoniumhexafluorophosphat
- Tetrabutylammoniumperchlorat
- Tetraethylammoniump-toluolsulfonat
Einzigartigkeit
Tetrabutylammoniumtrifluoromethansulfonat ist aufgrund seiner hohen Löslichkeit in organischen Lösungsmitteln und seiner Fähigkeit, als vielseitiger Katalysator in verschiedenen chemischen Reaktionen zu wirken, einzigartig. Sein Trifluoromethansulfonatanion sorgt für Stabilität und verbessert seine Reaktivität im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19833 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35895-70-6 | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


